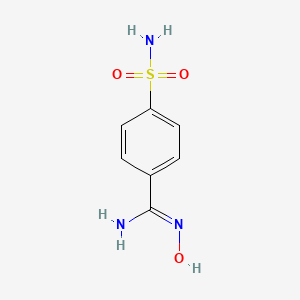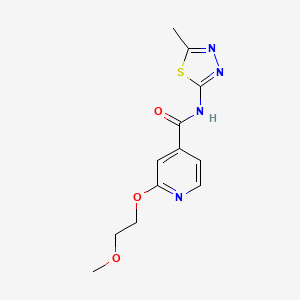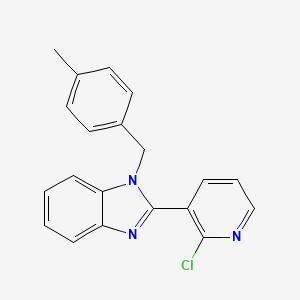![molecular formula C20H23FN4O3S B3009981 Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851810-64-5](/img/structure/B3009981.png)
Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential biological activity. The papers provided do not directly discuss this compound but offer insights into similar molecules that could help infer its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves a reaction between a thiophene carbohydrazonoyl chloride and a tetrahydropyrimidine derivative . This suggests that the synthesis of the compound may also involve the initial formation of a triazolopyrimidine core, followed by the introduction of a fluorophenyl group and subsequent modifications to incorporate the piperidine and thiazole moieties.
Molecular Structure Analysis
The molecular structure of related compounds shows a tendency towards planarity, as seen in the crystal structures of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated derivative . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. It is reasonable to assume that the compound may also exhibit a planar structure with similar stabilizing interactions, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include the formation of heterocyclic rings, which are common in pharmaceuticals due to their stability and biological activity. The use of additives like 4,4'-trimethylenedipiperidine in the synthesis of triazolopyrimidine derivatives indicates that base catalysts play a crucial role in facilitating these reactions . The compound likely undergoes similar reactions, where the choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the use of green chemistry principles in the synthesis of triazolopyrimidine derivatives suggests that the compound may also be synthesized using eco-friendly solvents and conditions . The presence of fluorine atoms and a piperidine ring in the molecule could affect its lipophilicity, solubility, and potential interactions with biological molecules.
Scientific Research Applications
Antagonist Activity
Research has shown that compounds related to Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate demonstrate significant antagonist activity. For instance, Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group and found potent 5-HT2 antagonist activity in these compounds, surpassing the activity of ritanserin while showing no alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Antimicrobial Activity
Another significant application is in antimicrobial activities. Research by Başoğlu et al. (2013) involved the synthesis of Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei and found them to possess good to moderate antimicrobial activity against test microorganisms. Some compounds also displayed antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis of Novel Compounds
El‐Kazak and Ibrahim (2013) reported the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, showcasing the diverse potential for synthesizing novel compounds with this chemical structure (El‐Kazak & Ibrahim, 2013).
Tuberculosis Treatment
Jeankumar et al. (2013) studied compounds related to Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate for treating tuberculosis. They found that ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed significant activity against Mycobacterium tuberculosis and was not cytotoxic at the tested concentration (Jeankumar et al., 2013).
Future Directions
: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Read more
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives generally exhibit good bioavailability due to their planar structure and the presence of polar groups .
Result of Action
Thiazole derivatives are known to exert a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNHPXURGLYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)





![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)


